molecular formula C10H17Br2NO2 B1435141 Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate CAS No. 2098131-64-5

Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate

货号: B1435141
CAS 编号: 2098131-64-5
分子量: 343.06 g/mol
InChI 键: PTPMUVBEPVNPSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is a brominated azetidine derivative featuring two bromomethyl substituents at the 3-position of the azetidine ring and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This compound is a versatile building block in organic synthesis, particularly in the preparation of C-glycosides, pharmaceuticals, and complex heterocycles . Its reactive bromomethyl groups enable nucleophilic substitution reactions, making it valuable for constructing functionalized azetidine scaffolds .

属性

IUPAC Name

tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br2NO2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPMUVBEPVNPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098131-64-5
Record name tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C9H16Br2N2O2
  • CAS Number : 2098131-64-5
  • Molecular Weight : 303.14 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular functions. For instance, it can inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially enhancing the efficacy of co-administered drugs.
  • Receptor Interaction : It binds to specific receptors that modulate signaling pathways associated with cell growth and apoptosis. This interaction can lead to a reduction in cancer cell proliferation and an increase in apoptosis in certain cell lines .

Anticancer Potential

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit tumor growth in animal models at specific dosages.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal studies, low doses resulted in decreased inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces inflammatory markers in animal models
Enzyme inhibitionInhibits cytochrome P450 enzymes

Notable Research Findings

  • Study on Anticancer Effects : A study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer .
  • Inflammation Model : In a controlled experiment involving rats with induced inflammation, the compound significantly lowered levels of TNF-alpha and IL-6, which are critical cytokines involved in inflammatory responses .

Dosage and Toxicity

The biological effects of this compound are dose-dependent. At lower doses, it exhibits therapeutic effects; however, higher doses have been associated with hepatotoxicity and nephrotoxicity. Establishing the optimal therapeutic window is crucial for its application in clinical settings .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Reactivity/Applications Reference
This compound Two bromomethyl groups C9H13Br2NO2 311.03 Nucleophilic substitution, cross-coupling
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate Single bromoethyl group C10H18BrNO2 264.16 Alkylation, intermediate in drug synthesis
Tert-butyl 3-(fluoromethyl)azetidine-3-carboxylic acid Fluoromethyl and carboxylic acid C10H16FNO4 233.24 Medicinal chemistry (fluorine-enhanced bioactivity)
Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate Two hydroxymethyl groups C10H19NO4 217.26 Hydroxyl-directed functionalization (e.g., esters)
Tert-butyl 3-(iodomethyl)azetidine-1-carboxylate Iodomethyl group C9H14INO2 295.12 Higher reactivity in SN2 reactions
Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate Two aminomethyl groups C10H21N3O2 215.29 Amine coupling, peptide mimetics

准备方法

Preparation of Boc-Protected Azetidine Intermediates

  • Starting material: Azetidine-3-carboxylic acid or methyl azetidine-3-carboxylate hydrochloride.
  • Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of amine bases like triethylamine or diisopropylethylamine to yield tert-butyl azetidine-1-carboxylate derivatives.
  • Reduction: Hydride reducing agents such as Red-Al or sodium borohydride are employed to convert esters or carboxylates to hydroxymethyl derivatives (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate).

Conversion of Hydroxymethyl to Bromomethyl Groups

  • Hydroxymethyl intermediates are converted to bromomethyl groups using halogenation reagents.
  • A common method involves treatment of the hydroxymethyl compound with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane at low temperature (0 °C), followed by stirring at room temperature to complete the reaction.
  • This reaction transforms the hydroxyl groups into bromides, yielding this compound.

Representative Experimental Procedure and Yields

Step Reagents & Conditions Description Yield (%) Reference
1 Azetidine-3-carboxylic acid + Boc anhydride + triethylamine Boc protection of azetidine nitrogen Not specified
2 Boc-protected azetidine ester + Red-Al or NaBH4 Reduction to hydroxymethyl derivative Not specified
3 Hydroxymethyl intermediate + CBr4 + PPh3 in DCM, 0 °C to RT Bromination to bis(bromomethyl) derivative ~53% (crude)
4 Purification by filtration and drying Isolation of pure product -

Detailed Reaction Conditions and Notes

  • Protection step: Boc protection is typically carried out in an organic solvent such as dichloromethane or acetonitrile with triethylamine as base. The reaction proceeds at room temperature or slightly elevated temperatures.

  • Reduction step: Hydride reagents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) or sodium borohydride are used to selectively reduce esters to the corresponding alcohols without affecting the Boc group.

  • Bromination step: The Appel reaction conditions are employed using CBr4 and PPh3. The reaction is initiated at 0 °C to control the exotherm and then allowed to warm to room temperature, typically over 4-6 hours. This converts the hydroxyl groups into bromides with retention of stereochemistry.

  • Purification: The crude product is often purified by filtration and washing to remove triphenylphosphine oxide and other byproducts, followed by drying under vacuum.

Summary Table of Key Reagents and Conditions

Intermediate Reagents Solvent Temperature Time Notes
Azetidine-3-carboxylic acid Boc anhydride, triethylamine DCM or ACN RT Several hours Boc protection
Boc-protected ester Red-Al or NaBH4 THF or EtOH 0-25 °C Hours Reduction to hydroxymethyl
Hydroxymethyl intermediate CBr4, PPh3 DCM 0 °C to RT 6 hours Bromination to bis(bromomethyl)

Research Findings and Observations

  • The Appel reaction using CBr4 and PPh3 is effective for converting hydroxymethyl groups to bromomethyl groups with moderate to good yields (~50-60% crude yield reported).

  • The Boc protecting group is stable under the bromination conditions, allowing selective functionalization without deprotection.

  • The synthetic route is amenable to scale-up and provides a versatile intermediate for further functionalization in pharmaceutical synthesis.

  • Purity and yield can be improved by careful control of reaction temperature and purification steps.

常见问题

Q. Basic

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). Bromomethyl groups resonate at ~3.5–4.0 ppm (¹H) and ~30–35 ppm (¹³C), with splitting patterns dependent on azetidine ring conformation.
  • Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z corresponding to [M+H]⁺ (exact mass depends on isotopic distribution of bromine).
  • Elemental Analysis : Confirms C, H, N, and Br content .

How can the bromination step be optimized to minimize diastereomer formation?

Advanced
Diastereomer formation during bromination can arise from incomplete stereocontrol. Strategies include:

  • Low-temperature reactions (0–20°C) to reduce kinetic side reactions.
  • Use of anhydrous solvents (e.g., dichloromethane) and stoichiometric control of brominating agents.
  • Chiral auxiliaries or catalysts to enforce stereochemistry, as demonstrated in related azetidine syntheses .

What side reactions occur during nucleophilic substitutions with this compound, and how are they mitigated?

Q. Advanced

  • Elimination reactions : Bromide leaving groups may lead to azetidine ring opening or alkene formation. Mitigation involves using mild bases (e.g., K₂CO₃ instead of strong bases like NaH) and polar aprotic solvents (e.g., DMF or NMP) to stabilize intermediates.
  • Over-alkylation : Controlled stoichiometry of nucleophiles (e.g., 1.2–2.0 eq) and stepwise addition minimize this risk .

How is this compound applied in PROTAC synthesis or bifunctional molecule design?

Advanced
The bromomethyl groups serve as alkylation sites for linking E3 ligase ligands to target protein binders. For example, in a PROTAC synthesis, tert-butyl 3-(bromomethyl)azetidine-1-carboxylate was reacted with a thalidomide derivative under optimized conditions (NMP, DIPEA, 80°C) to form a critical linker, achieving 81% yield after purification .

What purification strategies are effective for this brominated azetidine derivative?

Q. Advanced

  • Flash Chromatography : Use silica gel with gradients of DCM/MeOH (20:1) or cyclohexane/CH₂Cl₂ (100:0 to 0:100) to resolve brominated byproducts .
  • Recrystallization : Test solvents like ethyl acetate/hexane mixtures for high-purity recovery.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for analytical purity checks.

What storage conditions prevent degradation of this compound?

Basic
Store at –20°C under inert gas (N₂ or Ar) in airtight, light-protected containers. Bromomethyl groups are prone to hydrolysis and oxidation; moisture-free environments are critical .

How should discrepancies in reported reaction yields be addressed?

Q. Advanced

  • Scale Effects : Small-scale reactions (≤1 mmol) may report higher yields than bulk syntheses due to mixing efficiency.
  • Starting Material Purity : Use HPLC or NMR to verify precursor quality (e.g., tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate ≥95% purity).
  • Stoichiometric Precision : Exact equivalents of brominating agents (e.g., PBr₃) and reaction time optimization are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。